molecular formula C13H14N2O3 B13498932 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde

3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B13498932
M. Wt: 246.26 g/mol
InChI Key: XUGOSRAWGZRZGJ-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring and a phenyl group substituted with a methoxyethoxy chain

Chemical Reactions Analysis

3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)13-11(9-16)8-14-15-13/h2-5,8-9H,6-7H2,1H3,(H,14,15)

InChI Key

XUGOSRAWGZRZGJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O

Origin of Product

United States

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